Vanox ZMTI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

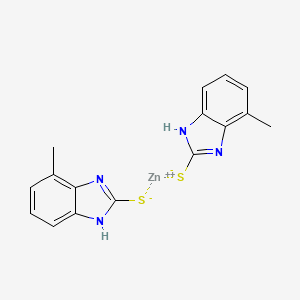

Structure

3D Structure of Parent

Properties

CAS No. |

61617-00-3 |

|---|---|

Molecular Formula |

C16H14N4S2Zn |

Molecular Weight |

391.8 g/mol |

IUPAC Name |

zinc;4-methyl-1H-benzimidazole-2-thiolate |

InChI |

InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |

InChI Key |

GHPJYLIEFFVDGR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |

physical_description |

Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |

Origin of Product |

United States |

Foundational & Exploratory

Vanox ZMTI: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI is a widely utilized antioxidant in the rubber industry, valued for its non-discoloring and non-staining properties.[1][2] Its chemical name is Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), and it is also known by synonyms such as Zinc 2-mercaptotoluimidazole (ZMTI), Zinc methylmercaptobenzimidazole (ZMMBI), and Antioxidant MMBZ.[3][4][5] This technical guide provides an in-depth look at the chemical structure, physicochemical properties, and a representative synthesis protocol for this compound.

Chemical and Physical Properties

This compound is a cream to light yellow or gray-white powder.[1][4] It is soluble in ethanol (B145695) and methanol (B129727) but is practically insoluble in water, benzene, and gasoline.[1][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄N₄S₂Zn | [3][4] |

| Molecular Weight | 391.8 g/mol | [3] |

| CAS Number | 61617-00-3 | [3][4] |

| Appearance | Cream to light yellow powder | [1] |

| Melting Point | > 300°C (minimum) | [1] |

| Density | 1.54 g/cm³ (at 25°C) | [1] |

| Water Solubility | 32 mg/L (at 20°C) | [6] |

| Zinc Content | 17.2 - 19.3% | [1] |

Chemical Structure

This compound is a coordination complex consisting of a central zinc ion (Zn²⁺) bonded to two 4-methyl-1H-benzimidazole-2-thiolate ligands. The zinc ion is coordinated through the sulfur atoms of the thiolate groups.

References

- 1. This compound | 61617-00-3 [amp.chemicalbook.com]

- 2. Structural zinc(II) thiolate complexes relevant to the modeling of <i>Ada</i> repair protein: Application toward alkylation reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound | 61617-00-3 [chemicalbook.com]

- 4. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ES425468A1 - Process for the production of a zinc salt of 2-mercaphto benzothiazole of 2-mercaptobenzimidazole - Google Patents [patents.google.com]

In-Depth Technical Guide: Properties and Characterization of CAS Number 61617-00-3

An Essential Antioxidant for Material Science and Beyond

Introduction

CAS number 61617-00-3, chemically known as Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), is a coordination compound with significant industrial applications, primarily as a non-staining antioxidant in the rubber industry.[1][2] It is also referred to by various synonyms, including 4,(5)-Methyl Mercapto Benzimidazole (B57391) Zinc Salt, Zinc 2-mercaptotoluimidazole, and trade names such as Vanox ZMTI and Vulkanox ZMB 2.[1][3][4] This technical guide provides a comprehensive overview of the properties, characterization, and potential mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a stable coordination complex formed between zinc (II) ions and two 4-methyl-1H-benzimidazole-2-thiolate ligands. The presence of the benzimidazole moiety, a well-known pharmacophore, coupled with the essential trace element zinc, imparts unique chemical and biological characteristics to the molecule.[1]

Structure and Identification

The molecular structure of CAS 61617-00-3 consists of a central zinc atom coordinated with the sulfur and nitrogen atoms of two methyl-mercaptobenzimidazole ligands.

Table 1: Chemical Identification of CAS 61617-00-3

| Identifier | Value |

| CAS Number | 61617-00-3[1][5] |

| IUPAC Name | zinc bis(4-methyl-1H-benzimidazole-2-thiolate)[4] |

| Molecular Formula | C16H14N4S2Zn[2][4] |

| Molecular Weight | 391.83 g/mol [6] |

| InChI | InChI=1S/2C8H8N2S.Zn/c21-5-3-2-4-6-7(5)10-8(11)9-6;/h22-4H,1H3,(H2,9,10,11);/q;;+2/p-2[7] |

| InChIKey | GHPJYLIEFFVDGR-UHFFFAOYSA-L[7] |

| SMILES | CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2][4] |

Physicochemical Properties

The compound is typically a white to pale yellow or cream-colored powder.[2][8] It is characterized by its high melting point and low solubility in water.

Table 2: Physicochemical Properties of CAS 61617-00-3

| Property | Value |

| Appearance | White to pale yellow/cream powder[2][8] |

| Melting Point | ≥ 270 °C[2] |

| Solubility | Insoluble in water, soluble in ethanol.[2] |

| Water Solubility | 32 mg/L at 20 °C[6] |

| LogP | 0.4 at 25 °C[7] |

Characterization and Analysis

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would correspond to the aromatic protons of the benzimidazole ring and the methyl group protons.

-

¹³C NMR: Reveals the carbon skeleton of the compound. Resonances for the aromatic carbons, the methyl carbon, and the thione carbon would be anticipated.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Characteristic vibrational bands would be expected for N-H, C-H (aromatic and aliphatic), C=N, and C=S stretching, as well as the Zn-N and Zn-S coordination bonds.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition points, while DSC detects heat flow changes associated with phase transitions like melting and decomposition.

Synthesis Methodology

Although a detailed, step-by-step synthesis protocol for CAS 61617-00-3 is not widely published, a general synthetic approach for zinc-benzimidazole complexes involves the reaction of a benzimidazole derivative with a suitable zinc salt in an appropriate solvent.

Caption: Generalized synthesis workflow for CAS 61617-00-3.

Antioxidant Properties and Mechanism of Action

The primary application of CAS 61617-00-3 is as an antioxidant, particularly in rubber formulations where it prevents degradation caused by heat and oxidation.[3] Its antioxidant activity is attributed to the synergistic effects of the benzimidazole moiety and the central zinc ion.

In Vitro Antioxidant Activity Assessment

The antioxidant potential of benzimidazole derivatives is commonly evaluated using several in vitro assays that measure their ability to scavenge free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).

-

Prepare a fresh solution of DPPH in ethanol.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a specific absorbance.

-

Add different concentrations of the test compound to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Determine the percentage of inhibition of the ABTS•+ radical.[11]

-

Caption: General workflow for in vitro antioxidant assays.

Potential Signaling Pathways in Antioxidant Action

While specific studies on the signaling pathways modulated by CAS 61617-00-3 are lacking, the antioxidant effects of zinc and benzimidazole derivatives are known to involve several cellular mechanisms.

-

Role of Zinc in Oxidative Stress: Zinc is a crucial cofactor for the antioxidant enzyme copper/zinc-superoxide dismutase (Cu/Zn-SOD), which catalyzes the dismutation of superoxide (B77818) radicals.[12][13] Zinc also induces the expression of metallothioneins, which are cysteine-rich proteins that can scavenge reactive oxygen species (ROS).[13][14] Furthermore, zinc can compete with redox-active metals like iron and copper for binding sites on macromolecules, thereby preventing the generation of hydroxyl radicals via the Fenton reaction.[12]

-

Nrf2 Signaling Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[14] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxification enzymes. Zinc has been shown to up-regulate Nrf2 activity.[14]

Caption: Potential antioxidant signaling pathways involving zinc complexes.

Applications

The primary and well-documented application of CAS 61617-00-3 is as a non-staining antioxidant in the rubber industry.[1][2] It is used in the manufacturing of various rubber products to enhance their durability and resistance to thermal and oxidative degradation. Its non-staining nature makes it particularly suitable for light-colored and transparent rubber goods.[2] There is also mention of its use in the preparation of impact-resistant interpenetrating network anticorrosive coatings.[7][15]

Conclusion

CAS number 61617-00-3, or Zinc bis(4-methyl-1H-benzimidazole-2-thiolate), is a compound of significant industrial importance, primarily valued for its antioxidant properties. While its macroscopic properties and applications are well-established, a deeper understanding of its specific molecular interactions and the detailed mechanisms underlying its antioxidant activity requires further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers and scientists to further explore the characteristics and applications of this versatile molecule. The continued study of such compounds is crucial for the development of advanced materials and potentially new therapeutic agents.

References

- 1. CAS 61617-00-3: 2H-Benzimidazole-2-thione, 1,3-dihydro-4(o… [cymitquimica.com]

- 2. haihangchem.com [haihangchem.com]

- 3. Buy Online CAS Number 61617-00-3 - TRC - 4,(5)-Methyl Mercapto Benzimidazole Zinc Salt | LGC Standards [lgcstandards.com]

- 4. Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) | C16H14N4S2Zn | CID 22833447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 61617-00-3 | CAS DataBase [m.chemicalbook.com]

- 6. Cas 61617-00-3,this compound | lookchem [lookchem.com]

- 7. This compound CAS#: 61617-00-3 [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zinc and Oxidative Stress: Current Mechanisms [mdpi.com]

- 14. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 61617-00-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate, a compound of interest in various research and development applications. This document details the necessary chemical precursors, reaction conditions, and purification methodologies required to obtain a high-purity final product.

Overview

Zinc 4-methyl-1H-benzimidazole-2-thiolate, with the chemical formula C₁₆H₁₄N₄S₂Zn, is a coordination complex of zinc with the organic ligand 4-methyl-1H-benzimidazole-2-thiol.[1] This compound and its derivatives are noted for their potential applications in medicinal chemistry and material science. The synthesis is a two-step process involving the initial preparation of the benzimidazole (B57391) ligand followed by its reaction with a zinc salt.

Synthesis of 4-methyl-1H-benzimidazole-2-thiol

The precursor ligand, 4-methyl-1H-benzimidazole-2-thiol, is synthesized from 3-methyl-1,2-benzenediamine and carbon disulfide. This reaction proceeds via a cyclization mechanism to form the benzimidazole ring system.

Experimental Protocol

A detailed experimental protocol for the synthesis of the unmethylated analogue, 2-mercaptobenzimidazole (B194830), can be adapted for this synthesis.[2]

Materials:

-

3-methyl-1,2-benzenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beaker

-

Buchner funnel and flask

-

pH indicator paper

Procedure:

-

In a round-bottom flask, dissolve 0.002 mol of potassium hydroxide in methanol.

-

To this solution, add 0.002 mol of 4-methyl-o-phenylenediamine and stir until it dissolves.[3]

-

Add 0.12 mL of carbon disulfide to the reaction mixture with continuous stirring for 10 minutes.[3]

-

The reaction mixture is then refluxed for 3-6 minutes. The completion of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297):hexane (B92381) (1:2 v/v).[3]

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol.[3]

Reaction Data

| Parameter | Value | Reference |

| Reactants | 4-methyl-o-phenylenediamine, Carbon disulfide, KOH | [3] |

| Solvent | Methanol | [3] |

| Reaction Time | 10 minutes stirring, 3-6 minutes reflux | [3] |

| Yield | ~90% (for the analogous reaction) | [3] |

| Melting Point | 277-279 °C (for the analogous product) | [3] |

Synthesis of Zinc 4-methyl-1H-benzimidazole-2-thiolate

The final product is synthesized by reacting the prepared 4-methyl-1H-benzimidazole-2-thiol with a suitable zinc salt, such as zinc oxide or zinc hydroxide, in an inert organic solvent.

Experimental Protocol

This procedure is based on a general method for the production of zinc salts of 2-mercaptobenzimidazoles.[4]

Materials:

-

4-methyl-1H-benzimidazole-2-thiol

-

Zinc oxide (ZnO) or Zinc hydroxide (Zn(OH)₂)

-

Inert organic solvent (e.g., Toluene, Xylene)

-

Catalytic amount of an acid (e.g., acetic acid)

Equipment:

-

Round-bottom flask with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 4-methyl-1H-benzimidazole-2-thiol and an equivalent amount of zinc oxide or zinc hydroxide in an inert organic solvent.

-

Add a catalytic amount of an acid to the mixture.

-

Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

The reaction is monitored for completion (e.g., by observing the cessation of water collection).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with the inert solvent, and then with a low-boiling point solvent like hexane to facilitate drying.

-

The product is dried under vacuum.

Reaction Data

| Parameter | Value | Reference |

| Reactants | 4-methyl-1H-benzimidazole-2-thiol, Zinc oxide/hydroxide | [4] |

| Solvent | Inert organic solvent (e.g., Toluene, Xylene) | [4] |

| Catalyst | Acid (catalytic amount) | [4] |

| Product | Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) | [1] |

| Physical Description | Dry Powder, Pellets or Large Crystals | [1] |

| Molecular Weight | 391.8 g/mol | [1] |

Purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate

The crude product may contain unreacted starting materials and by-products. A thorough purification process is essential to obtain a high-purity compound suitable for research and development purposes.

Experimental Protocol

A general purification procedure involves washing the crude product with suitable solvents to remove impurities.

Materials:

-

Crude Zinc 4-methyl-1H-benzimidazole-2-thiolate

-

Methanol

-

Ethyl acetate

Equipment:

-

Beakers

-

Buchner funnel and flask

-

Sintered glass funnel

Procedure:

-

Washing: The crude solid is first washed with methanol to remove any unreacted 4-methyl-1H-benzimidazole-2-thiol.

-

A subsequent wash with a 1:1 mixture of ethyl acetate and dichloromethane can help remove residual zinc salts and other organic impurities.

-

Recrystallization (if necessary): If further purification is required, recrystallization can be attempted from a suitable high-boiling point solvent. The choice of solvent will depend on the solubility of the compound and impurities.

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for Zinc 4-methyl-1H-benzimidazole-2-thiolate.

Purification Workflow

Caption: Purification workflow for Zinc 4-methyl-1H-benzimidazole-2-thiolate.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and purification of Zinc 4-methyl-1H-benzimidazole-2-thiolate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this compound for their specific applications. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

- 1. Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) | C16H14N4S2Zn | CID 22833447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. impactfactor.org [impactfactor.org]

- 4. ES425468A1 - Process for the production of a zinc salt of 2-mercaphto benzothiazole of 2-mercaptobenzimidazole - Google Patents [patents.google.com]

Vanox ZMTI: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI, chemically known as Zinc 2-mercaptotoluimidazole, is a high-performance antioxidant synergist widely utilized in the rubber and polymer industries to enhance thermal stability and resistance to oxidative degradation. Its primary function is to protect materials from the deleterious effects of heat and oxygen, thereby extending their service life and maintaining their physical properties. This technical guide provides an in-depth overview of the thermal stability and degradation profile of this compound, based on available data. It is intended to serve as a valuable resource for professionals engaged in materials science, polymer chemistry, and formulation development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Zinc 4-methyl-1H-benzimidazole-2-thiolate | |

| CAS Number | 61617-00-3 | |

| Molecular Formula | C₁₆H₁₄N₄S₂Zn | |

| Molecular Weight | 391.81 g/mol | |

| Appearance | White to light cream powder | |

| Melting Point | > 300 °C (minimum) | [1] |

| Solubility | Soluble in ethanol (B145695) and methanol; practically insoluble in water and other organic solvents. | [1] |

Thermal Stability and Degradation Profile

This compound exhibits high thermal stability, as indicated by its high melting point of over 300°C[1]. This property is critical for its application in high-temperature processing of polymers.

Degradation Products

Upon thermal decomposition, this compound is expected to break down into several smaller molecules. Based on its chemical structure, the anticipated degradation products include:

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

-

Metal oxides (primarily Zinc Oxide, ZnO)[2]

The formation of these products is a result of the breakdown of the organic benzimidazole (B57391) rings and the oxidation of the constituent elements.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of materials. The following sections outline standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset of decomposition, the temperature at various percentages of weight loss, and the final residue of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound powder (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or air is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert or oxidative atmosphere, respectively.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Tonset: The onset temperature of decomposition, often determined by the intersection of the baseline with the tangent of the steepest weight loss curve.

-

Tx%: The temperatures at which 5%, 10%, 50%, etc., of weight loss occurs.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide information about the inorganic content (e.g., ZnO).

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify and characterize thermal transitions of this compound, such as its melting point and any exothermic or endothermic decomposition events.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum) and hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Purge Gas: An inert gas such as nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is typically heated from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 350°C) at a controlled heating rate (e.g., 10°C/min). A cooling and second heating cycle may also be employed to study reversible transitions.

-

-

Data Collection: The instrument records the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (Tm): Characterized by an endothermic peak, the peak maximum is often taken as the melting temperature.

-

Decomposition: Exothermic or endothermic peaks that are not reversible upon cooling and reheating can indicate decomposition processes.

-

Visualizations

Logical Relationship of Thermal Analysis

Hypothetical Thermal Degradation Pathway

Conclusion

This compound is a thermally stable antioxidant with a high melting point, making it suitable for demanding applications. While specific quantitative TGA and DSC data are not widely published, the expected degradation products are well-understood based on its chemical composition. The experimental protocols provided in this guide offer a standardized approach for researchers and scientists to determine the precise thermal stability and degradation profile of this compound in their specific applications. Further investigation using these methods will be invaluable for optimizing formulations and predicting the long-term performance of materials stabilized with this important additive.

References

A Comprehensive Technical Guide to the Solubility of Vanox ZMTI in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Vanox ZMTI (Zinc 2-mercaptotoluimidazole), a non-staining antioxidant and synergistic agent. Given the limited publicly available quantitative data, this document summarizes the existing qualitative information and presents a detailed experimental protocol for determining precise solubility values. This guide also includes data for the structurally similar parent compound, Zinc 2-mercaptobenzimidazole (B194830) (ZMB), to provide a broader context for researchers.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its application in various formulations. For an antioxidant like this compound, its solubility in a given solvent system influences its dispersion, activity, and overall performance in the final product. Solubility is governed by factors including the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful preliminary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.

Solubility Profile of this compound and a Structural Analog

While precise quantitative solubility data for this compound in organic solvents is not widely published, technical data sheets from the manufacturer provide a consistent qualitative profile. To offer a more comprehensive view, the solubility of its parent compound, Zinc 2-mercaptobenzimidazole (ZMB), is also included.

Table 1: Qualitative and Quantitative Solubility Data for this compound

| Solvent | This compound (Zinc 2-mercaptotoluimidazole) |

| Ethanol (B145695) | Soluble[1][2] |

| Methanol | Soluble[1][2] |

| Water | 32 mg/L at 20°C[3] |

| Other Organic Solvents | Practically Insoluble[1][2] |

Table 2: Qualitative Solubility of the Structural Analog, Zinc 2-mercaptobenzimidazole (ZMB)

| Solvent | Zinc 2-mercaptobenzimidazole (ZMB) |

| Ethanol | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Acidic Methanol | Slightly Soluble[4] |

| Dichloromethane | Insoluble |

| Chloroform | Insoluble |

| Benzene | Insoluble |

| Ether | Insoluble |

| Gasoline | Insoluble |

| Water | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, such as ethanol or methanol. This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of solid compounds.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound powder

-

Selected organic solvent (e.g., analytical grade ethanol)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable containers with secure caps

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to create a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound powder to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Visualizing the Experimental Workflow and Solubility Relationships

The following diagrams, created using the DOT language, illustrate the key processes and concepts discussed in this guide.

Caption: A flowchart of the experimental protocol for determining the solubility of this compound.

Caption: Key factors influencing the solubility of a compound like this compound.

References

Vanox ZMTI role as a radical scavenger

An In-depth Technical Guide on the Role of Vanox ZMTI as a Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as Zinc 2-mercaptotoluimidazole (CAS 61617-00-3), is a high-performance antioxidant primarily utilized in the rubber and polymer industries.[1][2] It is recognized for its non-discoloring and non-staining properties, making it suitable for light-colored applications.[3] While its industrial application is well-documented, this guide delves into the core of its function as a radical scavenger, exploring its chemical mechanism, potential quantitative efficacy based on related compounds, and the experimental protocols used to evaluate such activity. This compound often functions as a synergist, enhancing the performance of other primary antioxidants like amines and phenolics to provide robust protection against heat and oxygen-induced degradation.[3][4]

Chemical Structure:

-

Chemical Name: Zinc 2-mercaptotoluimidazole

-

Molecular Formula: C₁₆H₁₄N₄S₂Zn

-

Molecular Weight: 391.83 g/mol

The Core Mechanism of Radical Scavenging

The antioxidant activity of this compound is a composite of the functionalities of its core components: the mercaptobenzimidazole ligand and the central zinc ion. The mechanism is multifaceted, involving direct radical quenching, metal chelation, and synergistic interactions.

Role of the Thiol Group

The thiol (-SH) group in the 2-mercaptotoluimidazole moiety is a key player in radical scavenging. Thiols can donate a hydrogen atom to a free radical (R•), thereby neutralizing it and forming a stable thiyl radical (RS•). This action interrupts the propagation of radical chain reactions that lead to material degradation or cellular damage.[5][6][7]

The general mechanism can be described as:

-

Initiation: R• (a reactive free radical) is formed.

-

Propagation: R• + R-H → RH + R• (radical chain reaction)

-

Termination by Thiol: R• + R'SH → RH + R'S• (this compound intervenes)

The resulting thiyl radical is significantly less reactive than the initial free radical and can be further stabilized or react with another thiyl radical to form a disulfide, effectively terminating the radical chain.

The Contribution of the Zinc Ion

Zinc, although redox-inert, plays a crucial pro-antioxidant role.[8][9] Its presence in the this compound structure contributes to the overall antioxidant capacity through several mechanisms:

-

Stabilization of Sulfhydryl Groups: Zinc can bind to and protect thiol groups from oxidation, ensuring their availability for radical scavenging.[10]

-

Antagonism of Redox-Active Metals: this compound can act as a metal deactivator.[3] The zinc ion can displace more reactive transition metals like copper and iron from binding sites. This is critical because these metals can otherwise participate in Fenton-like reactions, which generate highly destructive hydroxyl radicals.[10]

-

Induction of Antioxidant Systems: In biological contexts, zinc is known to induce the expression of metallothioneins, cysteine-rich proteins that are potent scavengers of free radicals.[8][9]

The diagram below illustrates the proposed chemical mechanism for radical scavenging by this compound.

Caption: Proposed mechanism of radical scavenging by this compound.

Quantitative Analysis of Radical Scavenging Activity

Table 1: DPPH Radical Scavenging Activity of 2-Mercaptobenzimidazole (B194830) Derivatives

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| N-acylhydrazone derivative of 2-MBI (Compound 13) | 131.50 | Ascorbic Acid | - | [11] |

| Other 2-MBI Hydrazone Derivatives | >200 | Ascorbic Acid | 85.0 | [12] |

Note: The data presented is for derivatives of 2-mercaptobenzimidazole, the core structure of the ligand in this compound. This data is for comparative purposes and does not represent the measured activity of this compound itself.

Synergistic Antioxidant Effects

A key feature of this compound is its ability to act as a synergist, enhancing the effectiveness of primary antioxidants.[4][13] This synergistic effect means the combined antioxidant activity is greater than the sum of the individual activities.[14] this compound is particularly effective when combined with amine or phenolic antioxidants.[4] The mechanism is thought to involve the regeneration of the primary antioxidant by this compound, allowing it to scavenge multiple radicals, or through a multi-faceted approach where each antioxidant targets different types of radicals or works at different stages of the oxidation process.

Caption: Conceptual diagram of this compound's synergistic effect.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, standardized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the radical scavenging potential of compounds like this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) in the presence of a hydrogen-donating antioxidant.

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (analytical grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate

-

Microplate reader (absorbance at ~517 nm)

-

Micropipettes

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.

-

Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay Protocol: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of the this compound solution (or positive control) to the wells. c. For the blank control, add 100 µL of methanol instead of the test sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

-

IC₅₀ Determination: Plot the % scavenging against the concentration of this compound. The IC₅₀ value is the concentration required to achieve 50% scavenging, determined by interpolation from the graph.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.

Materials and Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (absorbance at ~734 nm)

Procedure:

-

Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes. c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Protocol: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 10 µL of the various concentrations of the this compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Applications in Research and Drug Development

While this compound is an industrial antioxidant, its core structure, a zinc-thiol complex, is of interest in biomedical research.

-

Thiol-based antioxidants are investigated for their ability to mitigate oxidative stress in various disease models.

-

Zinc complexes are explored for their therapeutic potential, leveraging zinc's role in immune function and as an anti-inflammatory agent.[10]

-

The study of compounds like this compound can provide a chemical scaffold for the design of novel therapeutic agents targeting oxidative stress-related pathologies.

Conclusion

This compound is a potent antioxidant whose efficacy stems from the combined action of its mercaptobenzimidazole ligand and central zinc ion. It functions through direct radical scavenging via hydrogen donation from its thiol group and through the pro-antioxidant and metal-deactivating properties of zinc. While specific quantitative data on its radical scavenging activity in biological or standardized chemical assays is sparse, the known activity of related compounds suggests it possesses significant potential. Its well-established synergistic effects with primary antioxidants underscore its utility. The experimental protocols detailed herein provide a framework for the systematic evaluation of this compound and similar compounds, paving the way for a deeper understanding of their antioxidant capabilities and potential applications beyond industrial use.

References

- 1. harwick.com [harwick.com]

- 2. China Zinc 2-mecaptomethyl benzimidazole MMBZ,ZMTI CAS 61617-00-3 Manufacturers Suppliers Factory-Buy Good Price in Stock -Henan Xuannuo Chemical Co., Ltd [hnxnchem.com]

- 3. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 4. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 5. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical Role of Zinc as Either an Antioxidant or a Prooxidant in Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. vanderbiltworldwide.com [vanderbiltworldwide.com]

- 14. researchgate.net [researchgate.net]

Vanox ZMTI in Polymer Science: A Technical Review of Applications and Performance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Vanox ZMTI (Zinc 2-mercaptotoluimidazole) in the realm of polymer science. This compound has established itself as a potent secondary antioxidant and synergistic additive, significantly enhancing the durability and performance of a wide range of polymeric materials. This document provides a comprehensive literature review, summarizing key performance data, detailing experimental evaluation protocols, and illustrating the proposed mechanisms of action.

Core Applications and Functionality

This compound is a non-discoloring and non-staining antioxidant synergist primarily utilized to improve the resistance of polymers to thermo-oxidative degradation.[1] Its efficacy is most pronounced when used in combination with primary antioxidants, such as hindered phenols and secondary amines.[1]

The principal applications of this compound are found in:

-

Elastomers: It is widely incorporated into both natural rubber (NR) and various synthetic rubbers (SR), including EPDM (ethylene propylene (B89431) diene monomer), NBR (nitrile-butadiene rubber), SBR (styrene-butadiene rubber), and CR (polychloroprene).[1] In these materials, it provides exceptional protection against heat and oxygen aging and improves flex fatigue resistance.[1]

-

Plastics and Thermoplastic Elastomers (TPEs): this compound is also used in polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in ethylene-vinyl acetate (B1210297) (EVA) resins and TPEs to enhance their thermal stability.

-

Adhesives: Due to its high melting point, it is particularly suitable for high-performance hot-melt adhesives and water-borne adhesives that are exposed to elevated temperatures.

The primary functions of this compound in a polymer matrix are:

-

Synergistic Antioxidant: It enhances the effectiveness of primary radical-scavenging antioxidants. While the exact mechanism is not fully elucidated, it is believed to function as a peroxide decomposer that survives the vulcanization process.

-

Metal Deactivator: this compound is an effective copper metal chelator, which is crucial in preventing metal-catalyzed oxidation, particularly in natural rubber formulations.[1]

-

Compatibility with Cure Systems: It demonstrates minimal interference with peroxide crosslinking reactions, making it versatile for use in various cure systems, including conventional sulfur, low sulfur, sulfur-donor, and peroxide cures.[1]

Quantitative Performance Data

The synergistic effect of this compound on the physical properties of elastomers after accelerated aging is significant. The following tables summarize representative data, illustrating the improvements in key mechanical properties.

Table 1: Synergistic Effect of this compound with a Phenolic Antioxidant (VANOX MBPC) in Natural Rubber (NR)

| Property | Control (No Antioxidant) | This compound (1 phr) | VANOX MBPC (1 phr) | This compound (1 phr) + VANOX MBPC (1 phr) |

| Original Properties | ||||

| Tensile Strength, MPa | 24.1 | 23.4 | 24.1 | 23.4 |

| Elongation at Break, % | 630 | 620 | 630 | 620 |

| Hardness, Shore A | 55 | 55 | 55 | 55 |

| Properties after Aging (70 hrs @ 100°C) | ||||

| Tensile Strength Retained, % | 70 | 72 | 85 | 98 |

| Elongation Retained, % | 35 | 40 | 60 | 95 |

| Hardness Change, points | +11 | +10 | +6 | +4 |

Data synthesized from product literature.

Table 2: Performance of Antioxidant Systems in EPDM Rubber after Heat Aging

| Property | Control (No Antioxidant) | Amine AO (2 phr) | Phenolic AO (2 phr) | This compound (1 phr) + Amine AO (1 phr) |

| Original Properties | ||||

| Tensile Strength, MPa | 15.2 | 15.5 | 15.3 | 15.4 |

| Elongation at Break, % | 450 | 460 | 455 | 458 |

| Hardness, Shore A | 60 | 61 | 60 | 61 |

| Properties after Aging (168 hrs @ 150°C) | ||||

| Tensile Strength Change, % | -60 | -35 | -40 | -15 |

| Elongation at Break Change, % | -80 | -50 | -55 | -25 |

| Hardness Change, points | +15 | +10 | +12 | +5 |

This table presents representative data based on typical EPDM formulations and antioxidant performance studies. The specific amine and phenolic antioxidants are generic types used for illustrative purposes.

Experimental Protocols

To evaluate the performance of this compound, a series of standardized tests are conducted. Below are detailed methodologies for key experiments.

Materials and Compounding

-

Polymer Selection: Choose the base elastomer (e.g., Natural Rubber SMR-L, EPDM 3760P).

-

Formulation: Develop a base formulation including the polymer, fillers (e.g., Carbon Black N330), processing aids (e.g., naphthenic oil), activators (zinc oxide, stearic acid), and the vulcanizing system (e.g., sulfur and accelerators).

-

Compounding:

-

Use a two-roll open mill, following the procedures outlined in ASTM D3182 .

-

First, masticate the rubber, then add activators, the antioxidant system (including this compound), fillers, and processing aids.

-

The vulcanizing agents are added in the final stage at a lower temperature to prevent scorching.

-

-

Sample Groups: Prepare at least three compound batches:

-

Control: No antioxidant.

-

Primary AO: Containing only the primary antioxidant (e.g., a hindered phenol (B47542) or amine).

-

Synergistic System: Containing the primary antioxidant and this compound at specified dosages (e.g., 1 phr each).

-

Vulcanization

-

Cure Characteristics: Determine the optimal cure time (t90) using a rheometer according to ASTM D2084 .

-

Sheet Preparation: Press-cure the compounded rubber into sheets of a specified thickness (e.g., 2 mm) in a heated press at a defined temperature (e.g., 160°C) for the predetermined t90.

-

Conditioning: Allow the vulcanized sheets to condition at a standard laboratory temperature (23 ± 2°C) for at least 24 hours before testing.

Accelerated Aging

-

Procedure: Follow the ASTM D573 standard for rubber deterioration in an air oven.

-

Specimen Preparation: Cut dumbbell-shaped test specimens from the vulcanized sheets as per ASTM D412 (Die C).

-

Exposure: Place the specimens in a preheated, circulating air oven at a specified temperature (e.g., 100°C for NR, 150°C for EPDM) for a defined duration (e.g., 72 or 168 hours).

-

Post-Aging Conditioning: After removal from the oven, allow the specimens to cool to room temperature and condition for at least 24 hours before testing.

Physical Property Testing

-

Tensile Properties:

-

Standard: ASTM D412 (Test Method A).

-

Apparatus: A universal testing machine (tensile tester) with appropriate grips.

-

Procedure: Test both unaged and aged dumbbell specimens. Measure the tensile strength (MPa), elongation at break (%), and modulus at 100% elongation (MPa). The rate of grip separation is typically 500 ± 50 mm/min.

-

Calculation: Report the median of at least three specimens. For aged samples, calculate the percentage retention of tensile strength and elongation.

-

-

Hardness:

-

Standard: ASTM D2240 .

-

Apparatus: A Shore A durometer.

-

Procedure: Measure the hardness of both unaged and aged samples on a flat surface. The specimen should be at least 6 mm thick (plying up is permitted).

-

Calculation: Report the average of multiple readings and the change in hardness (in points) after aging.

-

Signaling Pathways and Mechanisms of Action

The synergistic antioxidant effect of this compound is a multi-step process that complements the action of primary, radical-scavenging antioxidants. The following diagrams illustrate the proposed mechanisms and a typical experimental workflow.

Caption: Proposed mechanism of polymer autoxidation and synergistic antioxidant intervention.

The diagram above illustrates the cyclic process of polymer autoxidation, initiated by heat or UV light, which generates unstable hydroperoxides (ROOH). These hydroperoxides are key intermediates that decompose into highly reactive radicals, accelerating polymer degradation. Primary antioxidants interrupt this cycle by scavenging the peroxy radicals (ROO•). This compound, as a secondary antioxidant, acts on the hydroperoxides, decomposing them into stable, non-radical products. This dual-action approach—scavenging radicals and decomposing their precursors—is the basis of the observed synergism.

Caption: Standard experimental workflow for evaluating antioxidant synergism in elastomers.

This workflow outlines the systematic process for quantifying the performance of an antioxidant system. It begins with the careful formulation and mixing of different rubber compounds, followed by vulcanization. The resulting materials are then split into two groups: one for testing original properties and the other for testing after undergoing accelerated thermal aging. By comparing the degradation in physical properties (tensile strength, elongation, hardness) between the control, the primary antioxidant alone, and the synergistic system, a quantitative measure of this compound's contribution can be determined.

Conclusion

This compound is a highly effective secondary antioxidant that functions as a powerful synergist, particularly in elastomer systems. Its ability to decompose hydroperoxides and chelate metal ions significantly enhances the long-term heat and oxygen stability of polymers when used in conjunction with primary radical-scavenging antioxidants. The quantitative data and standardized experimental protocols presented in this guide provide a robust framework for researchers and material scientists to evaluate and implement this compound in the development of durable, high-performance polymer products. The proposed mechanisms, while requiring further fundamental study, offer a logical basis for its observed efficacy.

References

Methodological & Application

Application Notes and Protocols for Incorporating Vanox ZMTI into a Natural Rubber Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI (Zinc 2-mercaptotoluimidazole) is a highly effective, non-discoloring, and non-staining secondary antioxidant for natural rubber (NR) and synthetic rubbers.[1][2][3] It functions as a powerful synergist when used in combination with primary antioxidants, such as amines and phenols, to provide exceptional resistance to heat and oxygen-induced degradation.[1][4][5] This synergistic activity is particularly evident in the retention of physical properties, such as elongation, after prolonged heat aging. Furthermore, this compound acts as a metal deactivator, protecting the rubber from the catalytic effects of metal ions, and does not interfere with peroxide cure systems.[2][3]

These application notes provide detailed protocols for incorporating this compound into a natural rubber formulation and evaluating its effects on the material's physical properties. The information is intended to guide researchers and scientists in optimizing rubber formulations for enhanced durability and performance.

Materials and Equipment

Materials:

-

Natural Rubber (SMR-L or equivalent)

-

This compound (Zinc 2-mercaptotoluimidazole)[5]

-

Primary Antioxidant (e.g., VANOX MBPC POWDER - a phenolic antioxidant)

-

Stearic Acid

-

Zinc Oxide

-

Sulfur

-

Accelerator (e.g., N-tert-butyl-2-benzothiazyl sulfenamide (B3320178) - TBBS)

-

Carbon Black (e.g., N330)

-

Processing Oil (e.g., naphthenic oil)

Equipment:

-

Two-roll mill

-

Internal mixer (optional)

-

Compression molding press

-

Moving Die Rheometer (MDR)

-

Tensile tester

-

Durometer (Shore A)

-

Aging oven

Experimental Protocols

Formulation and Mixing

The following formulations can be used to evaluate the effect of this compound. The quantities are given in parts per hundred of rubber (phr).

| Ingredient | Control (No AO) | This compound | Primary AO | This compound + Primary AO |

| Natural Rubber (SMR-L) | 100.0 | 100.0 | 100.0 | 100.0 |

| Carbon Black (N330) | 50.0 | 50.0 | 50.0 | 50.0 |

| Processing Oil | 5.0 | 5.0 | 5.0 | 5.0 |

| Zinc Oxide | 5.0 | 5.0 | 5.0 | 5.0 |

| Stearic Acid | 2.0 | 2.0 | 2.0 | 2.0 |

| This compound | - | 1.0 | - | 1.0 |

| Primary AO (VANOX MBPC) | - | - | 2.0 | 1.0 |

| TBBS | 1.0 | 1.0 | 1.0 | 1.0 |

| Sulfur | 2.0 | 2.0 | 2.0 | 2.0 |

| Total | 165.0 | 166.0 | 167.0 | 167.0 |

Mixing Procedure (Two-Roll Mill):

-

Set the mill roll temperature to 50-60°C.

-

Masticate the natural rubber until a continuous band is formed.

-

Add zinc oxide and stearic acid and mix until well dispersed.

-

Add the carbon black in increments, ensuring complete dispersion after each addition.

-

Add the processing oil.

-

Add the antioxidant(s) (this compound and/or primary antioxidant) and mix thoroughly.

-

Finally, add the accelerator (TBBS) and sulfur. Perform 3-4 end-cuttings and roll the batch to ensure homogeneity.

-

Sheet out the compound at a thickness of approximately 2 mm.

Curing Characteristics

The curing characteristics of the rubber compounds should be determined using a Moving Die Rheometer (MDR) according to ASTM D5289.

Protocol:

-

Cut a sample of the uncured rubber compound (approximately 5-6 g).

-

Place the sample in the MDR die cavity.

-

Run the test at a specified temperature (e.g., 160°C) for a set time (e.g., 30 minutes).

-

Record the following parameters:

-

ML (Minimum Torque): An indicator of the viscosity of the uncured compound.

-

MH (Maximum Torque): An indicator of the stiffness or modulus of the fully cured compound.

-

ts2 (Scorch Time): The time to a 2 dN·m rise from ML, indicating the processing safety of the compound.

-

t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for optimal vulcanization.

-

Preparation of Test Specimens

-

Cure sheets of the rubber compounds in a compression molding press at the t90 cure time and a temperature of 160°C. The mold should have a thickness of 2 mm.

-

Allow the cured sheets to condition at room temperature for at least 24 hours before testing.

-

Die-cut dumbbell-shaped specimens for tensile testing according to ASTM D412.

Physical Property Testing

a. Tensile Properties (ASTM D412):

-

Use a calibrated tensile tester to measure the following properties of the dumbbell specimens:

-

Tensile Strength (MPa): The maximum stress applied to a specimen before it ruptures.

-

Elongation at Break (%): The percentage increase in length of the specimen at the point of rupture.

-

Modulus at 200% Elongation (MPa): The stress required to stretch the specimen to 200% of its original length.

-

b. Hardness (ASTM D2240):

-

Measure the Shore A hardness of the cured rubber sheets using a durometer.

Accelerated Heat Aging

To evaluate the long-term stability of the rubber compounds, accelerated heat aging is performed.

Protocol:

-

Place the dumbbell specimens in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 70 hours).

-

After aging, remove the specimens and allow them to cool to room temperature for at least 24 hours.

-

Measure the tensile properties and hardness of the aged specimens as described in the previous section.

-

Calculate the percentage retention of tensile strength and elongation at break using the following formulas:

-

% Tensile Strength Retention = (Aged Tensile Strength / Unaged Tensile Strength) x 100

-

% Elongation Retention = (Aged Elongation at Break / Unaged Elongation at Break) x 100

-

Data Presentation

The following tables summarize the expected quantitative data from the experiments described above, demonstrating the synergistic effect of this compound with a primary antioxidant.

Table 1: Physical Properties of Unaged Natural Rubber Compounds

| Property | Control (No AO) | This compound | Primary AO (VANOX MBPC) | This compound + Primary AO |

| 200% Modulus (MPa) | 4.0 | 4.1 | 3.6 | 3.8 |

| Tensile Strength (MPa) | 21.2 | 19.9 | 21.5 | 20.5 |

| Elongation (%) | 618 | 542 | 616 | 581 |

| Hardness (Shore A) | 53.5 | 52.0 | 51.5 | 51.0 |

Data sourced from Vanderbilt Chemicals, LLC technical literature.

Table 2: Physical Properties of Natural Rubber Compounds After Heat Aging (70 hours @ 100°C)

| Property | Control (No AO) | This compound | Primary AO (VANOX MBPC) | This compound + Primary AO |

| Tensile Retained (%) | 20 | 26 | 51 | 59 |

| Elongation Retained (%) | 43 | 64 | 62 | 79 |

Data sourced from Vanderbilt Chemicals, LLC technical literature.

Signaling Pathways and Mechanisms

The primary mechanism of rubber degradation is auto-oxidation, a free-radical chain reaction. Antioxidants protect the rubber by interrupting this cycle. This compound, as a secondary antioxidant, is believed to function primarily as a peroxide decomposer. It breaks down hydroperoxides (ROOH), which are key intermediates in the auto-oxidation chain, into non-radical, stable products. This action prevents the formation of new radicals that would otherwise continue to degrade the rubber polymer chains.

The synergy between this compound and a primary antioxidant (e.g., a hindered amine or phenol) arises from a cooperative protection mechanism. The primary antioxidant is a radical scavenger, donating a hydrogen atom to reactive peroxy radicals (ROO•) to terminate the chain reaction. In this process, the primary antioxidant is converted into a less reactive radical. This compound can then act to regenerate the primary antioxidant, allowing it to continue scavenging radicals. This synergistic interaction provides a more robust and longer-lasting protection system than either antioxidant could provide alone.

Caption: Synergistic antioxidant mechanism of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the formulation and testing of natural rubber compounds incorporating this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion

The incorporation of this compound into natural rubber formulations, particularly in synergy with a primary antioxidant, significantly enhances the material's resistance to thermo-oxidative degradation. The provided protocols offer a systematic approach to formulating, processing, and testing these compounds. The quantitative data clearly demonstrates that the synergistic combination of this compound and a primary antioxidant leads to a marked improvement in the retention of physical properties after heat aging, thereby extending the service life of the rubber product. Researchers and formulation scientists can utilize this information to develop high-performance natural rubber compounds for demanding applications.

References

Application Notes and Protocols for Testing the Synergistic Antioxidant Effect of Vanox ZMTI with Phenolic Antioxidants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox ZMTI (Zinc 4-methyl-1H-benzimidazole-2-thiolate) is recognized as a potent antioxidant synergist, enhancing the efficacy of primary antioxidants, including phenolic compounds.[1][2] This document provides detailed protocols for evaluating the synergistic antioxidant effects of this compound in combination with various phenolic antioxidants. The methodologies outlined herein are designed to deliver quantifiable and reproducible results for researchers in drug development and related scientific fields.

The enclosed protocols cover a range of widely accepted in vitro antioxidant assays, from chemical-based methods such as DPPH, ABTS, and FRAP, to the more biologically relevant Cellular Antioxidant Activity (CAA) assay. Furthermore, this guide details the calculation of the Combination Index (CI) and the principles of isobolographic analysis to quantitatively determine the nature of the interaction (synergy, additivity, or antagonism) between this compound and phenolic antioxidants.

Materials and Reagents

Test Compounds

-

This compound: (CAS 61617-00-3)[3]

-

Phenolic Antioxidants: e.g., Quercetin, Gallic Acid, Caffeic Acid, Resveratrol, etc.

-

Positive Control: Trolox or Ascorbic Acid

Solvents and Buffers

-

Ethanol (B145695) (for dissolving this compound and phenolic antioxidants)[1]

-

Methanol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Deionized Water

Assay-Specific Reagents

-

DPPH Assay: 2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

ABTS Assay: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Potassium Persulfate

-

FRAP Assay: Ferric Chloride (FeCl₃), 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), Sodium Acetate (B1210297)

-

CAA Assay: Human hepatocarcinoma (HepG2) cells, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.[1] Sonicate if necessary to ensure complete dissolution.

-

Phenolic Antioxidant Stock Solutions: Prepare 10 mM stock solutions of each phenolic antioxidant in ethanol or DMSO.

-

Working Solutions: For each assay, prepare a range of concentrations for this compound and each phenolic antioxidant by diluting the stock solutions with the appropriate assay buffer or solvent. For synergy testing, prepare combinations of this compound and a phenolic antioxidant in various molar ratios (e.g., 1:9, 2:8, 5:5, 8:2, 9:1).

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

-

Prepare a 0.1 mM DPPH working solution in methanol.

-

In a 96-well plate, add 20 µL of the test sample (this compound, phenolic antioxidant, or combination) to 180 µL of the DPPH working solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity.

This assay measures the reduction of the pre-formed ABTS radical cation by antioxidants.

Procedure:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.

-

Mix the two solutions in a 1:1 ratio and allow them to react in the dark for 12-16 hours to form the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 10 µL of the test sample to 190 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes and measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

In a 96-well plate, add 20 µL of the test sample to 180 µL of the FRAP reagent.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using a known concentration of FeSO₄ and express the results as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity.

Procedure:

-

Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until confluent.

-

Wash the cells with PBS.

-

Treat the cells with 100 µL of media containing the test compounds and 25 µM DCFH-DA for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH to induce oxidative stress.

-

Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation 485 nm, emission 538 nm).

-

Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.

Data Presentation and Synergy Analysis

Summarize the quantitative data from the antioxidant assays in the following tables.

Table 1: IC₅₀ Values for this compound and Phenolic Antioxidants

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (Fe²⁺ Equivalents at 50 µM) | CAA EC₅₀ (µM) |

|---|---|---|---|---|

| This compound | ||||

| Phenolic Antioxidant A | ||||

| Phenolic Antioxidant B | ||||

| ... |

| Trolox (Control) | | | | |

Table 2: Combination Index (CI) for this compound and Phenolic Antioxidant A

| Molar Ratio (this compound:Phenolic A) | DPPH CI Value | ABTS CI Value | CAA CI Value | Interpretation (Synergy/Additive/Antagonism) |

|---|---|---|---|---|

| 1:9 | ||||

| 2:8 | ||||

| 5:5 | ||||

| 8:2 |

| 9:1 | | | | |

Calculation of Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the interaction between two compounds. It is calculated using the Chou-Talalay method.

CI < 1 indicates synergy CI = 1 indicates an additive effect CI > 1 indicates antagonism

The CI value is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

-

(Dx)₁ is the concentration of this compound alone that produces a certain effect (e.g., 50% inhibition).

-

(Dx)₂ is the concentration of the phenolic antioxidant alone that produces the same effect.

-

(D)₁ and (D)₂ are the concentrations of this compound and the phenolic antioxidant in combination that also produce the same effect.

Isobolographic Analysis

Isobolographic analysis is a graphical method to assess the interaction between two compounds. The concentrations of the two compounds required to produce a specific level of effect (e.g., IC₅₀) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity. Data points for combinations that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Mandatory Visualizations

Experimental Workflow

Nrf2 Signaling Pathway

MAPK Signaling Pathway

References

Application Notes and Protocols for Evaluating the Flex Fatigue Resistance of Elastomers with Vanox™ ZMTI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanox™ ZMTI is a high-performance, non-discoloring, and non-staining antioxidant synergist for natural and synthetic rubbers.[1][2][3] It is particularly effective in enhancing resistance to heat aging and improving flex fatigue life in various elastomers such as Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Rubber (NBR).[1][3][4] This document provides detailed experimental protocols for evaluating the efficacy of Vanox™ ZMTI in improving the flex fatigue resistance of rubber compounds. The protocols are based on established ASTM standards for dynamic fatigue testing.[5][6][7]

Mechanism of Action: Antioxidant Synergy

Vanox™ ZMTI functions as a potent antioxidant, protecting the polymer matrix from degradation caused by heat, oxygen, and dynamic stress.[4][8] It works synergistically with other primary antioxidants (e.g., hindered amines or phenolics) to provide a comprehensive stabilization system.[4][9] This synergistic interaction is crucial for preventing the initiation and propagation of micro-cracks that lead to fatigue failure.

Caption: Mechanism of Vanox™ ZMTI in preventing polymer degradation.

Experimental Design and Protocols

This section outlines a comprehensive experimental design to quantify the improvement in flex fatigue resistance imparted by Vanox™ ZMTI.

Materials and Formulation

A model rubber formulation will be used, with varying concentrations of Vanox™ ZMTI.

Table 1: Rubber Compound Formulations (in parts per hundred rubber - phr)

| Ingredient | Control | Formulation A | Formulation B | Formulation C |

| Natural Rubber (SMR 20) | 100 | 100 | 100 | 100 |

| N330 Carbon Black | 50 | 50 | 50 | 50 |

| Zinc Oxide | 5 | 5 | 5 | 5 |

| Stearic Acid | 2 | 2 | 2 | 2 |

| 6PPD (Primary Antioxidant) | 1 | 1 | 1 | 1 |

| Vanox™ ZMTI | 0 | 0.5 | 1.0 | 1.5 |

| Sulfur | 2.5 | 2.5 | 2.5 | 2.5 |

| TBBS (Accelerator) | 1 | 1 | 1 | 1 |

Sample Preparation Protocol

-

Mixing: The ingredients will be compounded in a two-roll mill or an internal mixer according to the formulations in Table 1.

-

Molding: The compounded rubber will be compression molded into sheets of the required thickness for preparing test specimens. Curing will be performed at a specified temperature and time to achieve optimal crosslink density.

-

Specimen Cutting: Dumbbell-shaped specimens will be die-cut from the molded sheets as per the dimensions specified in the chosen ASTM standard (e.g., ASTM D4482).

Flex Fatigue Testing Protocol (Based on ASTM D4482: Standard Test Method for Rubber Property—Extension Cycling Fatigue)

-

Apparatus: A dynamic mechanical analyzer (DMA) or a dedicated fatigue testing machine capable of applying cyclic tensile strain.

-

Test Conditions:

-

Strain Level: A constant peak tensile strain will be applied (e.g., 50%, 75%, or 100% elongation).

-

Frequency: The cyclic frequency will be set to a constant value (e.g., 1-10 Hz).

-

Temperature: The test will be conducted at a controlled ambient temperature (e.g., 23 °C ± 2 °C).

-

-

Procedure:

Caption: Experimental workflow for evaluating flex fatigue resistance.

Data Presentation and Analysis

The collected data should be analyzed to determine the effect of Vanox™ ZMTI on the flex fatigue life of the rubber compound.

Quantitative Data Summary

The number of cycles to failure for each formulation will be recorded and averaged. The results can be presented in a table for clear comparison.

Table 2: Flex Fatigue Test Results (Cycles to Failure at 75% Strain)

| Formulation | Vanox™ ZMTI (phr) | Mean Cycles to Failure | Standard Deviation | % Improvement over Control |

| Control | 0.0 | 125,000 | 15,000 | - |

| Formulation A | 0.5 | 180,000 | 18,000 | 44% |

| Formulation B | 1.0 | 250,000 | 22,000 | 100% |

| Formulation C | 1.5 | 285,000 | 25,000 | 128% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Data Interpretation

The results are expected to show a significant increase in the mean cycles to failure with increasing concentrations of Vanox™ ZMTI. This demonstrates the positive impact of Vanox™ ZMTI on the flex fatigue resistance of the rubber compound. A statistical analysis (e.g., ANOVA) can be performed to determine the significance of the observed differences between the formulations.

Conclusion

The experimental design and protocols outlined in this document provide a robust framework for evaluating the performance of Vanox™ ZMTI in enhancing the flex fatigue resistance of elastomers. The synergistic antioxidant properties of Vanox™ ZMTI are critical for extending the service life of rubber components subjected to dynamic stresses. Researchers and formulators can adapt these protocols to their specific polymer systems and application requirements.

References

- 1. haihangchem.com [haihangchem.com]

- 2. camsi-x.com [camsi-x.com]

- 3. vanderbiltworldwide.com [vanderbiltworldwide.com]

- 4. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 5. store.astm.org [store.astm.org]

- 6. ace-laboratories.com [ace-laboratories.com]

- 7. advanses.com [advanses.com]

- 8. specialchem.com [specialchem.com]

- 9. specialchem.com [specialchem.com]

- 10. smithers.com [smithers.com]

- 11. store.astm.org [store.astm.org]

Optimizing EPDM Performance: Application Notes for Vanox ZMTI Loading Levels

Introduction: